JW 618
JW 618
Endocannabinoids such as 2-arachidonoyl glycerol (2-AG) and arachidonoyl ethanolamide are biologically active lipids that are involved in a number of synaptic processes including activation of cannabinoid receptors. Monoacylglycerol lipase (MAGL) is a serine hydrolase responsible for the hydrolysis of 2-AG to arachidonic acid and glycerol, thus terminating its biological function. JW 618 is an inhibitor of MAGL that displays IC50 values of 123, 385, and 6.9 nM for inhibition of MAGL in mouse, rat, and human brain membranes, respectively. JW 618 is selective for MAGL, requiring much higher concentrations to effectively inhibit fatty acid amide hydrolase activity (IC50s all > 50 µM for mouse, rat, and human brain membranes).
Brand Name:
Vulcanchem
CAS No.:
1416133-88-4
VCID:
VC0148967
InChI:
InChI=1S/C17H14F6N2O2/c1-25(15(26)27-14(16(18,19)20)17(21,22)23)10-11-3-2-4-13(9-11)12-5-7-24-8-6-12/h2-9,14H,10H2,1H3
SMILES:
CN(CC1=CC(=CC=C1)C2=CC=NC=C2)C(=O)OC(C(F)(F)F)C(F)(F)F
Molecular Formula:
C17H14F6N2O2
Molecular Weight:
392.3
JW 618
CAS No.: 1416133-88-4
Reference Standards
VCID: VC0148967
Molecular Formula: C17H14F6N2O2
Molecular Weight: 392.3
CAS No. | 1416133-88-4 |
---|---|
Product Name | JW 618 |
Molecular Formula | C17H14F6N2O2 |
Molecular Weight | 392.3 |
IUPAC Name | 1,1,1,3,3,3-hexafluoropropan-2-yl N-methyl-N-[(3-pyridin-4-ylphenyl)methyl]carbamate |
Standard InChI | InChI=1S/C17H14F6N2O2/c1-25(15(26)27-14(16(18,19)20)17(21,22)23)10-11-3-2-4-13(9-11)12-5-7-24-8-6-12/h2-9,14H,10H2,1H3 |
Standard InChIKey | RBZKWMMBPOHSDF-UHFFFAOYSA-N |
SMILES | CN(CC1=CC(=CC=C1)C2=CC=NC=C2)C(=O)OC(C(F)(F)F)C(F)(F)F |
Description | Endocannabinoids such as 2-arachidonoyl glycerol (2-AG) and arachidonoyl ethanolamide are biologically active lipids that are involved in a number of synaptic processes including activation of cannabinoid receptors. Monoacylglycerol lipase (MAGL) is a serine hydrolase responsible for the hydrolysis of 2-AG to arachidonic acid and glycerol, thus terminating its biological function. JW 618 is an inhibitor of MAGL that displays IC50 values of 123, 385, and 6.9 nM for inhibition of MAGL in mouse, rat, and human brain membranes, respectively. JW 618 is selective for MAGL, requiring much higher concentrations to effectively inhibit fatty acid amide hydrolase activity (IC50s all > 50 µM for mouse, rat, and human brain membranes). |
Synonyms | N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester-carbamic acid |
Reference | 1.Chang, J.W.,Niphakis, M.J.,Lum, K.M., et al. Highly selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates. Chemistry & Biology 19, 1-10 (2012). |
PubChem Compound | 71656525 |
Last Modified | Nov 11 2021 |
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